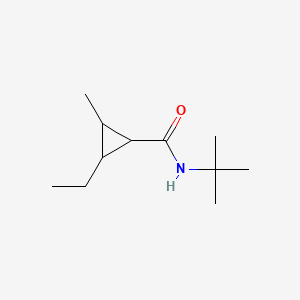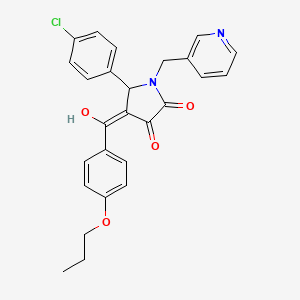
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with tert-butyl, ethyl, and methyl groups, along with a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of tert-butyl nitrite with nitriles and water under mild conditions . Another method includes the use of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate . These reactions typically proceed under solvent-free conditions and utilize catalysts such as sulfated polyborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oxalic acid dihydrate, and tert-butyl nitrite . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide include:
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-tert-butyl-2-ethyl-3-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO/c1-6-8-7(2)9(8)10(13)12-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
Clé InChI |
JEACVTHLHUIHCL-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C1C(=O)NC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374308.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)

![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
